(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, also known as JNJ16259685, is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) [, ]. It is frequently used in scientific research to investigate the role of mGluR1 in various biological processes, particularly in the central nervous system.
Mechanism of Action
(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone exerts its effects by selectively binding to and blocking the activity of the metabotropic glutamate receptor 1 (mGluR1) [, , , , ]. mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, neuronal excitability, and various signaling pathways within the central nervous system. By antagonizing mGluR1, this compound disrupts these processes, allowing researchers to study the downstream effects and elucidate the specific roles of mGluR1 in various physiological and pathological conditions.
Applications
Social Memory Impairment: Studies demonstrate its ability to improve social memory impairment induced by MK-801 in rats, suggesting potential therapeutic avenues for cognitive dysfunction in schizophrenia [].
Prolonged Postinhibitory Rebound Firing: It has been shown to reduce the prolonged rebound firing rate in cerebellar nuclei by blocking mGluR1, providing insights into the modulation of neuronal excitability [].
Neuroprotection against Amyloid Toxicity: Research indicates that (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, in conjunction with estrogen receptors, may contribute to neuroprotection against amyloid toxicity, potentially offering insights into Alzheimer's disease [].
Behavioral Effects of Cocaine and Methamphetamine: Studies highlight its ability to attenuate the behavioral effects of cocaine and methamphetamine in squirrel monkeys, suggesting a possible role in addressing psychostimulant abuse [].
Ethanol Self-Administration: Research using (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone has explored its effects on ethanol self-administration in rats, contributing to our understanding of addiction mechanisms [].
Compound Description: LY379268 is an agonist of metabotropic glutamate receptors 2/3 (mGluR2/3). It has been investigated for its potential therapeutic benefits in treating psychiatric disorders like schizophrenia .
Relevance: LY379268 serves as a pharmacological counterpoint to (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone) in studying the contrasting effects of mGluR2/3 agonism versus mGluR1 antagonism on social memory impairment . Both compounds target different subtypes within the metabotropic glutamate receptor family, offering insights into their distinct roles in cognitive function.
Compound Description: LY341495 acts as an antagonist of mGluR2/3 receptors. Its application in research helps delineate the specific contributions of mGluR subtypes .
Relevance: LY341495 provides a contrasting pharmacological tool to (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone). By blocking mGluR2/3, it helps researchers understand the specific roles of mGluR2/3 activation, in comparison to mGluR1 antagonism, in modulating social memory and other cognitive processes .
Compound Description: BINA functions as a positive allosteric modulator (PAM) of mGluR2. PAMs enhance the receptor's response to its natural ligand, glutamate, without directly activating the receptor themselves. BINA has been explored for its potential in enhancing cognitive function .
Relevance: Similar to (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone), BINA modulates mGluR signaling but through a different mechanism. The use of BINA in research alongside JNJ16259685 allows for a more comprehensive understanding of how manipulating mGluR2 activity, either by antagonism (JNJ16259685 on mGluR1) or potentiation (BINA on mGluR2), can impact cognitive processes like social memory .
Compound Description: MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) . It is frequently used in research to investigate the role of mGluR5 in various neurological and behavioral processes.
Relevance: While both MPEP and (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone) target metabotropic glutamate receptors within Group I, they exhibit selectivity for different subtypes—MPEP for mGluR5 and JNJ16259685 for mGluR1 . Comparing their effects helps researchers disentangle the specific roles of mGluR1 versus mGluR5 in various phenomena, including but not limited to, addiction, pain perception, and neuronal excitability.
(S)-3,5-Dihydroxyphenylglycine (DHPG)
Compound Description: DHPG acts as an agonist for both mGluR1 and mGluR5, belonging to Group I mGluRs . It is a valuable tool for broadly activating Group I mGluRs in experimental settings.
Relevance: DHPG serves as a contrasting agent to (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone). By activating mGluR1/5, DHPG allows researchers to observe the opposite effects of JNJ16259685's mGluR1 antagonism. This contrast is crucial in understanding the roles of mGluR1 in various cellular processes, especially in the context of neuroprotection and neuronal responses to toxic insults .
17β-Estradiol (17βE2)
Compound Description: 17β-Estradiol is a naturally occurring estrogen hormone. Research indicates it may have neuroprotective properties, particularly against amyloid toxicity, which is relevant in conditions like Alzheimer's disease .
Relevance: While not directly structurally related to (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone), 17βE2 is investigated alongside JNJ16259685 due to their shared involvement in neuroprotective pathways . 17βE2's neuroprotective action appears intertwined with mGluR1 signaling, as evidenced by the fact that JNJ16259685 can block 17βE2's protective effects . This interaction highlights a potential interplay between estrogen signaling and mGluR1 function, suggesting a complex relationship in neuronal survival mechanisms.
Compound Description: PPT is a selective agonist of estrogen receptor alpha (ERα) . It is a valuable tool for dissecting the specific roles of ERα in various physiological processes, including neuroprotection.
Relevance: PPT, like 17β-Estradiol, is studied in conjunction with (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone) to elucidate the intricate relationship between ERα activation and mGluR1 function in neuroprotection . The fact that PPT's neuroprotective effects are also sensitive to blockade by JNJ16259685 strengthens the evidence for a crucial interaction between these two signaling pathways.
Diarylpropionitrile (DPN)
Compound Description: DPN is a selective agonist of estrogen receptor beta (ERβ) . It is used to investigate the specific roles of ERβ, which often exhibits distinct functions compared to ERα.
Relevance: DPN provides a contrasting agent to PPT in studying the interplay between estrogen receptors and mGluR1, which is modulated by (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone). Unlike PPT's neuroprotective effects, which are mGluR1-dependent, DPN's actions appear less reliant on mGluR1. This distinction helps to further define the specific roles of ER subtypes and their relationship with mGluR1 in neuroprotection.
Fulvestrant (ICI 182,780)
Compound Description: Fulvestrant, also known as ICI 182,780, is an antagonist of both ERα and ERβ . It is used to broadly block estrogen receptor activity.
Relevance: Fulvestrant serves as a tool to further confirm the involvement of estrogen receptors in the neuroprotective mechanisms that are also influenced by (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone). By blocking ERs, Fulvestrant can abolish the neuroprotective effects mediated by both estrogen (17βE2) and the mGluR1/5 agonist DHPG, supporting the interconnectedness of these signaling pathways in promoting neuronal survival.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ilaprazole is a sulfoxide and a member of benzimidazoles. Ilaprazole has been investigated in Helicobacter Infections. Ilaprazole is a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. A weak base, ilaprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). II-B08 blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.
Ilicicolin B is an ilicicolin that is 2,4-dihydroxy-6-methyl-benzaldehyde which is substituted at position 3 by a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group. It is an ilicicolin, a member of benzaldehydes and a member of resorcinols.